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Introduction and Dosing Fundamentals

Umbralisib (commercially known as Ukoniq) is a novel, oral kinase inhibitor targeting
phosphatidylinositol 3-kinase delta (PI3K8) and casein kinase-1 epsilon (CK1g), representing a distinct
therapeutic class in the treatment of relapsed or refractory lymphoid malignancies. The recommended dosing
regimen of 800 mg administered orally once daily with food was established through comprehensive
phase 1 dose-escalation studies and validated in subsequent registrational trials. This dose was selected as it
provided optimal target coverage while maintaining a manageable safety profile, positioned below the
maximum tolerated dose of 1200 mg identified in early clinical development. The 800 mg daily dose
(administered as four 200 mg tablets) demonstrated favorable pharmacokinetic properties including a half-
life of approximately 91 hours, supporting once-daily administration and steady-state concentrations

achieved within 5-7 days of initiation.

Treatment should be continued until disease progression or unacceptable toxicity, requiring diligent
monitoring and proactive management of adverse events. The unique dual inhibition profile of umbralisib
differentiates it from earlier generation PI3K inhibitors, as it exhibits >1,500-fold greater selectivity for
PI3KS over o- and B-isoforms and approximately 225-fold greater selectivity over the y-isoform, potentially

contributing to its distinct toxicity profile. Importantly, umbralisib also uniquely inhibits CKle, a regulator
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of oncogenic protein translation, providing an additional mechanism of action beyond PI3K§ inhibition

alone. These pharmacological properties underpin both the efficacy and safety considerations detailed in

these application notes [1] [2] [3].

Table 1: Key Dosing Recommendations and Pharmacokinetic Parameters

Parameter

Specification

Clinical Significance

Recommended Dose

Administration

Formulation

Time to Peak (Tmax)

Effective Half-life

Protein Binding

Primary Metabolic
Pathways

800 mg orally once daily

With food at approximately same

time daily

200 mg film-coated tablets

~4 hours

~91 hours

>99.7%

CYP3A4, CYP2C9, CYP1A2

Below MTD of 1200 mg; balances
efficacy and safety

Food increases AUC by 61% and
Cmax by 115%

Four tablets constitute one dose

Rapid absorption

Supports once-daily dosing

High degree of binding

Potential for drug interactions

Clinical Evidence and Efficacy Data

Pivotal Clinical Trial Outcomes

The UTX-TGR-205 trial (NCT02793583), a multicenter, open-label, multi-cohort study, provided the

pivotal efficacy data supporting umbralisib's accelerated approval. This study enrolled heavily pretreated

patients with various lymphoid malignancies, with specific cohorts for marginal zone lymphoma (MZL)

and follicular lymphoma (FL). Patients with MZL required at least one prior anti-CD20-based regimen,

while those with FL required at least three prior lines of systemic therapy. The trial demonstrated that the 800
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mg daily regimen produced meaningful clinical responses across these populations, with particularly

durable responses observed in MZL patients [4].

The UNITY-NHL phase 2b trial further expanded understanding of umbralisib's clinical profile across
indolent non-Hodgkin lymphomas. With a median follow-up of 27.7 months for efficacy endpoints, this
study demonstrated consistent activity across multiple lymphoma subtypes, including small lymphocytic
lymphoma (SLL). The study confirmed that umbralisib achieves rapid and durable responses in heavily
pretreated patients, with a manageable toxicity profile that allowed for prolonged administration in
responding patients. These findings positioned umbralisib as a potentially useful option for patients who had

exhausted multiple prior therapies [2].

Table 2: Efficacy Outcomes from Pivotal Clinical Trials

: Follicular ]
Marginal Zone Small Lymphocytic
Parameter Lymphoma
Lymphoma (N=69) (N=117) Lymphoma (UNITY-NHL)

Overall Response
Rate

Complete Response
Rate

Median Time to
Response

Median Duration of
Response

Median Progression-
Free Survival

Tumor Reduction
Rate

49% (95% Cl: 37.0-
61.6)

16%

2.7-4.6 months

Not reached (95% CI:

9.3-NE)

Not reached

Not specified

43% (95% CI: 33.6-
52.2)

3%

2.7-4.6 months

11.1 months (95%

Cl: 8.3-16.4)

10.6 months

Not specified

47.1% (across iNHL)

Not specified

2.7-4.6 months

18.3 months

20.9 months

86.4%

Special Populations and Prior Therapy Considerations
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Umbralisib has demonstrated particular utility in specific patient populations, including those intolerant to
prior kinase inhibitor therapy. A dedicated phase 2 trial (NCT02742090) evaluated umbralisib in 51
patients with chronic lymphocytic leukemia (CLL) who were intolerant to prior BTK inhibitor or PI3K
inhibitor therapy. The median progression-free survival in this challenging population was 23.5 months,
with 58% of patients remaining on umbralisib for a longer duration than their prior kinase inhibitor. This
suggests that umbralisib may provide a valuable therapeutic option for patients who discontinue other

kinase inhibitors due to intolerance, potentially due to its distinct safety profile [5].

The safety profile of umbralisib appeared distinct from earlier generation PI3KS$ inhibitors, with lower
incidence of certain immune-mediated toxicities that often limit therapy duration with other agents in this
class. In the phase 1 first-in-human study, umbralisib demonstrated a favorable safety profile with fewer
reports of colitis, increased transaminases, and pneumonitis compared to historical reports of other PI3K$
inhibitors. This improved tolerability profile may contribute to the ability to maintain patients on therapy for

extended periods, potentially enhancing duration of response in responding patients [1] [3].

Safety Profile and Toxicity Management

Adverse Event Spectrum and Monitoring Requirements

The safety profile of umbralisib 800 mg daily has been characterized in integrated analyses of 335 patients
receiving the recommended dose. The most common adverse reactions (occurring in >15% of patients)
included increased creatinine, diarrhea/colitis, fatigue, nausea, neutropenia, transaminase elevation,
musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting,
abdominal pain, decreased appetite, and rash. Most adverse events were manageable through dose

modifications, supportive care, and close monitoring [6].

Serious adverse reactions occurred in approximately 18% of patients, most frequently related to
diarrhea/colitis and infections. The median time to onset of Grade >3 infection was 2.4 months (range: 1
day to 21 months), emphasizing the need for vigilant monitoring throughout treatment. Grade >3
transaminase elevations occurred in 6.7%-7.2% of patients, typically emerging within the first few months of
therapy. These findings underscore the importance of baseline and periodic monitoring of complete blood

counts, hepatic function, and signs/symptoms of infection, diarrhea, or cutaneous reactions [2] [6].
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Table 3: Recommended Monitoring and Prophylaxis During Umbralisib Treatment

. . Prophylaxis
Parameter Baseline During Treatment .
Recommendations
Hepatic Function AST, ALT, total  Every 4 weeks for first 6 None recommended
bilirubin months, then as clinically

indicated
Complete Blood CBC with Every 2-4 weeks during None recommended
Count differential treatment
Infection Clinical At each visit; educate PJP prophylaxis; consider
Signs/Symptoms assessment patient to report fever/ antiviral prophylaxis for CMV

symptoms immediately

DiarrhealColitis Clinical At each visit; educate None recommended
assessment patient to report changes in
bowel habits
Cutaneous Skin At each visit; educate None recommended
Reactions examination patient to report new or

worsening rash

Dose Modification Guidelines

Dose modifications represent a critical component of umbralisib management, allowing for continued
treatment while mitigating adverse event severity. The recommended strategy follows a sequential approach:
treatment interruption until adverse event resolution, followed by dose reduction if warranted, with
permanent discontinuation for persistent or life-threatening toxicities. The dose reduction schedule
progresses from 800 mg to 600 mg daily (first reduction), then to 400 mg daily (second reduction). Patients

unable to tolerate 400 mg daily should permanently discontinue treatment [7] [6].

Specific guidelines have been established for managing hematologic toxicities. For neutropenia (ANC 0.5-1
x 109L), treatment should generally be maintained, while for ANC <0.5 x 10%L, treatment should be

withheld until recovery >0.5 x 10%L, then resumed at the same or reduced dose. For thrombocytopenia
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with platelet count <25 x 10°/L or 25-50 x 10°%/L with bleeding, treatment should be withheld until platelets

recover to >25 x 10%/L and bleeding resolves [7].

For non-hematologic toxicities, specific management strategies include:

¢ Hepatotoxicity: Withhold for AST/ALT >5-<20 x ULN until <3 x ULN, then resume at reduced dose;
permanently discontinue for AST/ALT >20 x ULN

e DiarrhealColitis: Withhold for severe diarrhea (>6 stools/day over baseline) or symptomatic colitis
until resolved, then resume at reduced dose; discontinue for recurrent severe diarrhea or life-
threatening events

¢ Infections: Withhold for grade 3-4 infections until resolved; for confirmed PJP, permanently
discontinue

e Cutaneous Reactions: Withhold for severe reactions until resolution, then resume at reduced dose
or discontinue; permanently discontinue for life-threatening reactions or SJS/TEN/DRESS [7] [6]

Experimental Protocols and Methodologies

Pharmacokinetic Assessment Protocol

Objective: To characterize the single-dose and steady-state pharmacokinetic profile of umbralisib 800 mg

administered with food in patients with hematologic malignancies.

Methodology:

e Administer 800 mg umbralisib (4 x 200 mg tablets) within 30 minutes of completing a medium-to-
high fat meal

e Collect blood samples pre-dose and at 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 168 hours post-
dose

e Separate plasma via centrifugation and store at -70°C until analysis

¢ Quantify umbralisib concentrations using validated LC-MS/MS method with lower limit of
guantification of 1 ng/mL

e Calculate PK parameters using non-compartmental methods: C~max~, T~max~, AUC~0-24~,
AUC~0-co~, t~1/2~, CL/F, and V~z~/F

Note: In phase 1 studies, the micronized formulation demonstrated a T~max~ of ~4 hours, with food

increasing exposure by approximately 61% based on AUC comparisons [1] [8].

© 2026 Smolecule. All rights reserved. 6/12 Tech Support


https://www.drugs.com/dosage/umbralisib.html
https://www.drugs.com/dosage/umbralisib.html
https://dailymed.nlm.nih.gov/dailymed/lookup.cfm?setid=2cdecefe-c9e4-4af3-bbaa-a1111c768d29&version=2
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29475723/
https://go.drugbank.com/drugs/DB14989
https://www.smolecule.com/products/s003178?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Biomarker and PD Assessment Protocol

Objective: To evaluate target engagement and downstream pathway modulation following umbralisib 800

mg daily administration.

Methodology:

e Collect peripheral blood mononuclear cells (PBMCs) at baseline, 4 hours post-first dose, and at end
of cycle 1

¢ Isplicate PBMCs using Ficoll density gradient centrifugation

e Analyze phosphoprotein signaling by flow cytometry using antibodies against pAKT (S473), pS6
(S235/236), and p4EBP1 (T37/46)

e Stimulate cells with anti-IgM (10 pg/mL, 15 minutes) to assess BCR signaling pathway inhibition

e Express results as percentage reduction from baseline in phosphorylation levels

e Correlate phosphorylation inhibition with plasma drug concentrations

Note: In preclinical models, umbralisib inhibited phosphorylation of AKT in response to B-cell receptor

stimulation, demonstrating pathway engagement [1] [3].

Mechanism of Action and Signaling Pathways

Umbralisib exhibits a unique dual inhibitory profile targeting both PI3K$ and casein kinase-1¢ (CK1g),
distinguishing it from other PI3K inhibitors. The inhibition of PI3K§$ disrupts B-cell receptor signaling and
downstream survival pathways in malignant B-cells, while CKle inhibition affects the regulation of
oncogenic protein translation and Wnt/B-catenin signaling. This dual mechanism may contribute to the

observed efficacy and distinct safety profile [2] [3].

The diagram below illustrates the key signaling pathways affected by umbralisib's dual inhibition:
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Umbralisib Dual Inhibition of Key Signaling Pathways

The PI3K$§ pathway inhibition blocks conversion of PIP~2~ to PIP~3~, reducing AKT phosphorylation and
downstream mMTOR signaling, ultimately impairing malignant B-cell proliferation and survival.
Concurrently, CK1e inhibition disrupts regulation of cap-dependent translation initiation factors, reducing
expression of oncoproteins such as c-MYC, BCL-2, and cyclin D1. This unique combination simultaneously
targets proximal B-cell signaling and distal oncoprotein synthesis, potentially enhancing antitumor activity

while sparing certain immune functions mediated by other PI3K isoforms [2] [3].

The distinctive safety profile of umbralisib may be attributed to its high selectivity for PI3K$ over other
PI3K isoforms (>1,500-fold selectivity over PI3Ka/f3 and ~225-fold over PI3Ky) and its minimal inhibition

of cytochrome P450 enzymes, reducing potential for drug-drug interactions. Preclinical models suggest that
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the absence of significant PI3Ky inhibition may preserve regulatory T-cell function and reduce immune-

mediated toxicities observed with less selective PI3K inhibitors [1] [2].

Important Safety Considerations and Warnings

Boxed Warnings and Risk Mitigation

While umbralisib did not carry formal boxed warnings in its initial approval, several serious adverse
reactions warrant careful attention and proactive management. The most significant safety considerations

include:

 Infections: Serious, including fatal, infections occurred in patients treated with umbralisib, with grade
3 or higher infections in 10% of patients and fatal infections in <1%. The most frequent grade >3
infections included pneumonia, sepsis, and urinary tract infection. Risk mitigation: Provide
prophylaxis for Pneumocystis jirovecii pneumonia (PJP) during treatment. Consider prophylactic
antivirals to prevent cytomegalovirus (CMV) infection/reactivation. Monitor for new or worsening

signs/symptoms of infection and withhold treatment for grade 3-4 infections [6].

o Diarrhea/Non-infectious Colitis: Diarrhea or colitis occurred in a substantial proportion of patients
and was grade 3 in 10% of patients in the UNITY-NHL trial. The median time to onset was 4.6
months, indicating need for ongoing vigilance. Risk mitigation: Monitor for development of diarrhea
or colitis; provide supportive care as appropriate. Withhold treatment for severe diarrhea (>6 stools/day
over baseline) or abdominal pain with mucus/blood in stool until resolved, then resume at reduced

dose [2] [6].

e Hepatotoxicity: Grade >3 ALT/AST elevations occurred in 6.7%/7.2% of patients in the UNITY-NHL
trial. Risk mitigation: Monitor hepatic function at baseline and during treatment. Withhold treatment
for AST/ALT >5-<20 x ULN until return to <3 x ULN, then resume at reduced dose; permanently
discontinue for AST/ALT >20 x ULN [2] [6].

Additional Significant Precautions
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¢ Neutropenia: Grade 3-4 neutropenia occurred in 18% of patients in the phase 2 CLL intolerance study

and 11.5% in the UNITY-NHL trial. Monitor blood counts periodically during treatment [5] [2].

e Severe Cutaneous Reactions: Severe reactions including Stevens-Johnson syndrome, toxic epidermal
necrolysis, and drug reaction with eosinophilia and systemic symptoms have been reported. Monitor

for new or worsening skin rash and discontinue for life-threatening reactions [6].

e Embryo-Fetal Toxicity: Umbralisib can cause fetal harm based on mechanism of action. Advise
patients of potential risk to a fetus and to use effective contraception during treatment and for at least

one month after the last dose [7] [6].

Conclusion

The 800 mg once daily dosing regimen of umbralisib with food represents a clinically validated approach
for managing patients with relapsed/refractory marginal zone lymphoma and follicular lymphoma. The
comprehensive data supporting this dose regimen demonstrate meaningful clinical activity in heavily
pretreated populations, with a manageable safety profile that differs from earlier generation PI3K
inhibitors. The unique dual inhibition of PI3K§ and CKle provides a distinct mechanism of action that

potentially contributes to both the efficacy and safety observations.

Successful implementation of umbralisib therapy requires adherence to the recommended dosing
guidelines, diligent monitoring for emerging toxicities, and prompt intervention with dose modifications
when appropriate. The provided protocols and application notes offer guidance for researchers and clinicians
implementing umbralisib treatment regimens, with emphasis on the importance of prophylactic measures
for opportunistic infections and structured monitoring for hepatic, gastrointestinal, and hematologic adverse
events. Further research continues to elucidate the full potential of umbralisib in combination regimens and

across additional hematologic malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 11/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29475723/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8148421/
https://www.sciencedirect.com/science/article/abs/pii/S1470204518300822
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-grants-accelerated-approval-umbralisib-marginal-zone-lymphoma-and-follicular-lymphoma
https://pubmed.ncbi.nlm.nih.gov/33259589/
https://dailymed.nlm.nih.gov/dailymed/lookup.cfm?setid=2cdecefe-c9e4-4af3-bbaa-a1111c768d29&version=2
https://www.drugs.com/dosage/umbralisib.html
https://go.drugbank.com/drugs/DB14989
https://www.smolecule.com/products/b003178#umbralisib-dosing-regimen-800-mg-once-daily
https://www.smolecule.com/products/b003178#umbralisib-dosing-regimen-800-mg-once-daily
https://www.smolecule.com/products/b003178#umbralisib-dosing-regimen-800-mg-once-daily
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s003178?utm_src=pdf-bulk
https://www.smolecule.com/products/s003178?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 12 /12 Tech Support


https://www.smolecule.com/products/s003178?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

